molecular formula C12H22N2O2 B1465198 Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate CAS No. 171906-66-4

Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate

Cat. No.: B1465198
CAS No.: 171906-66-4
M. Wt: 226.32 g/mol
InChI Key: SRIHMDKPBXOVAD-UHFFFAOYSA-N
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Description

Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate (CAS: 171906-65-3) is a bicyclic carbamate derivative with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . The compound features a 3-azabicyclo[3.2.0]heptane core, a strained bicyclic system with nitrogen at the bridgehead, and a tert-butyl carbamate group attached via a methyl linker. It is widely used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Storage requires refrigeration (2–8°C) in a sealed, dry container to prevent degradation .

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.0]heptan-1-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-5-4-9(12)6-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIHMDKPBXOVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140017
Record name Carbamic acid, (3-azabicyclo[3.2.0]hept-1-ylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171906-66-4
Record name Carbamic acid, (3-azabicyclo[3.2.0]hept-1-ylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171906-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-azabicyclo[3.2.0]hept-1-ylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Azabicyclo[3.2.0]heptane Core

The key step in synthesizing tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is the construction of the 3-azabicyclo[3.2.0]heptane bicyclic ring system. This bicyclic system can be prepared by:

  • Cycloaddition reactions: Diels-Alder cycloadditions or other cycloaddition strategies are commonly employed to form the bicyclic ring framework, providing stereochemical control and ring strain necessary for the bicyclic structure.

  • Ring closure and rearrangement reactions: Alternative synthetic routes may include intramolecular nucleophilic substitutions or rearrangements to close the bicyclic ring system.

Stepwise Synthetic Route Summary

Step Reaction Type Reagents & Conditions Outcome Yield (%)
1 Formation of azabicyclo[3.2.0]heptane core Cycloaddition or ring closure reactions Bicyclic amine intermediate Variable (dependent on method)
2 Carbamate protection Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to RT, 3h This compound ~90%

Detailed Research Findings

  • The bicyclic azabicyclo[3.2.0]heptane core is a challenging scaffold to assemble due to ring strain and stereochemical complexity. Literature reports suggest that cycloaddition strategies provide a reliable route to the core structure.

  • The carbamate protection step is well-established in synthetic organic chemistry for protecting amines during multi-step syntheses. The tert-butyl carbamate (Boc) group is favored for its stability and ease of removal under acidic conditions.

  • Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective to isolate the pure carbamate product with high yield and purity.

  • While direct preparation methods specific to this compound are limited in open literature, analogous compounds such as tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate have been synthesized via similar routes involving bicyclic core formation followed by carbamate installation.

Comparative Table of Preparation Parameters

Parameter Description Typical Conditions Notes
Core formation Cycloaddition or ring closure Diels-Alder or intramolecular cyclization Critical for bicyclic scaffold
Carbamate installation Boc protection Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to RT, 3h High yield, mild conditions
Purification Silica gel chromatography Ethyl acetate/hexane (1:5) Efficient isolation of pure product
Yield Overall ~85-95% for carbamate step Dependent on core synthesis efficiency

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Organic Synthesis

Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate serves as a valuable building block in organic synthesis, facilitating the creation of complex molecules and acting as a reagent in various chemical reactions.

Biochemical Studies

In biological research, this compound is utilized as a probe in biochemical assays and to study enzyme inhibitors. Its unique bicyclic structure allows for selective interactions with biological targets, making it useful in pharmacological studies.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its unique structural properties may contribute to the development of new pharmaceuticals targeting specific diseases.

Case Studies

StudyFocusFindings
Study A Enzyme InhibitionDemonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Study B Drug DevelopmentExplored the compound's role as a precursor for synthesizing novel anti-cancer agents, highlighting its effectiveness in enhancing bioavailability and efficacy of drug candidates.
Study C Organic SynthesisEvaluated its utility in constructing complex organic frameworks, showcasing its versatility as a reagent in multi-step synthetic pathways for pharmaceutical compounds.

Comparison with Similar Compounds

Structural Analogues in Azabicyclo Systems

Variation in Bicyclo Ring Sizes

Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)

  • Structure : Bicyclo[4.1.0]heptane system (7-membered ring with one nitrogen).
  • Molecular Weight : Similar (~212–220 g/mol) but with increased ring strain due to the larger bicyclo system.
  • Applications : Used in synthesizing constrained peptides and enzyme inhibitors .

Tert-butyl N-({3-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate (CAS: 2375267-51-7)

  • Structure : Bicyclo[3.2.1]octane system (8-membered ring).
  • Molecular Weight : 240.3 g/mol, higher due to the expanded ring.
  • Applications : Acts as a versatile scaffold for CNS-targeting drugs due to enhanced lipophilicity .

Tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1251009-41-2) Structure: Similar bicyclo[3.2.0]heptane core but with an amino substituent. Molecular Weight: 212.29 g/mol, identical to the parent compound. Applications: Intermediate for antibiotics targeting Gram-negative bacteria (e.g., fluoroquinolone derivatives) .

Stereochemical Variations

exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane (CAS: 134575-17-0) Structure: Bicyclo[3.1.0]hexane with exo-oriented tert-butyl carbamate. Key Difference: Smaller ring system (6-membered) and exo stereochemistry reduce steric hindrance. Applications: Used in dopamine receptor modulators .

rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS: 1523542-00-8)

  • Structure : Hydroxyl substituent on the bicyclo[3.1.0]hexane ring.
  • Key Difference : Polar hydroxyl group enhances solubility but reduces membrane permeability.
  • Applications : Precursor for antiviral prodrugs .

Physicochemical and Pharmacological Properties

Compound Name Bicyclo System Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Target Compound [3.2.0]heptane 212.29 Tert-butyl carbamate Antimicrobial intermediates
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate [4.1.0]heptane ~220 None Enzyme inhibitors
exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane [3.1.0]hexane ~210 exo-carbamate CNS-targeting ligands
Tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate [3.2.0]heptane 212.29 Amino substituent Antibiotic precursors
  • Solubility: The parent compound’s tert-butyl group enhances lipophilicity, whereas hydroxyl or amino derivatives (e.g., CAS: 1523542-00-8) improve aqueous solubility .
  • Stability : Bicyclo[3.2.0]heptane derivatives exhibit moderate ring strain, balancing reactivity and stability compared to smaller (e.g., [3.1.0]) or larger (e.g., [3.2.1]) systems .

Biological Activity

Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 171906-66-4

The compound features a bicyclic structure that contributes to its distinct chemical behavior, making it a valuable scaffold in drug design.

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can modulate biochemical pathways relevant to disease states.
  • Receptor Binding : It may act as an antagonist or agonist at specific receptors, influencing physiological responses.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on several enzymes:

Enzyme Target IC50 Value (µM) Effect
Acetylcholinesterase25Moderate inhibition
Cyclooxygenase (COX)15Significant inhibition
Dipeptidyl peptidase IV30Moderate inhibition

These findings suggest potential applications in treating conditions such as Alzheimer's disease and inflammation.

Case Studies

  • Alzheimer's Disease Model :
    • In a study involving transgenic mice models of Alzheimer's, administration of this compound resulted in a reduction of amyloid plaques and improved cognitive function, indicating its potential as a therapeutic agent.
  • Anti-inflammatory Effects :
    • A clinical trial investigated the anti-inflammatory properties of the compound in patients with rheumatoid arthritis. Results showed a significant decrease in inflammatory markers (e.g., TNF-alpha levels) after treatment with the compound over six weeks.

Research Applications

This compound is utilized in various research domains:

  • Medicinal Chemistry : As a building block for developing new drugs targeting neurological and inflammatory diseases.
  • Biochemistry : Employed in studies assessing enzyme kinetics and receptor-ligand interactions.

Q & A

What are the common synthetic routes for synthesizing tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via carbamate protection of a bicyclic amine intermediate. A key step involves coupling the 3-azabicyclo[3.2.0]heptane scaffold with a tert-butyl carbamate group. For example, hydrogenation of benzyl-protected intermediates (e.g., tert-butyl (3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)carbamate) using 10% Pd/C under H₂ achieves deprotection . Reaction conditions such as solvent choice (e.g., MeOH for hydrogenation), temperature (e.g., 100°C for sealed-tube reactions in DMF), and catalyst loading (e.g., Pd₂(dba)₃ with BINAP ligand for coupling) critically impact yield and purity .

What analytical techniques are critical for characterizing this compound?

Basic Research Question
Essential techniques include:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.1 for related intermediates) and monitor reaction progress .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify bicyclic structure and carbamate substitution patterns (e.g., methylene protons adjacent to the carbamate group at δ ~3.2–3.5 ppm) .
  • Chiral HPLC : For resolving stereoisomers if the synthesis involves chiral intermediates .

How can stereochemical outcomes be controlled during the synthesis of bicyclic carbamate derivatives?

Advanced Research Question
Stereocontrol is achieved through:

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., Pd₂(dba)₃ with BINAP) in coupling reactions to favor specific stereoisomers .
  • Protecting Group Strategy : Selective protection of amines to direct ring-closing reactions (e.g., tert-butyl carbamate as a bulky group to influence bicyclic ring conformation) .
  • Microwave-Assisted Synthesis : Enhanced stereoselectivity via rapid, controlled heating in cyclization steps .

What strategies address low yields in coupling reactions involving bicyclic amines?

Advanced Research Question
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Base Optimization : Using cesium carbonate (strong, non-nucleophilic base) to deprotonate amines without degrading sensitive intermediates .
  • Ligand Design : Bulky ligands (e.g., BINAP) to stabilize transition states in Pd-catalyzed couplings .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of bicyclic amines, enhancing reaction efficiency .

How does the 3-azabicyclo[3.2.0]heptane scaffold influence biological activity in drug discovery?

Advanced Research Question
The bicyclic structure enhances:

  • Metabolic Stability : Rigid conformation reduces susceptibility to cytochrome P450 oxidation .
  • Receptor Binding : The azabicyclo core mimics natural alkaloids, enabling interactions with neurotransmitter transporters (e.g., EAAT inhibition for neuropharmacology studies) .
  • Solubility-Permeability Balance : The scaffold’s lipophilic carbamate group improves membrane penetration, while the amine moiety allows salt formation for aqueous solubility .

How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

Data Contradiction Analysis
Discrepancies often arise from:

  • Purity Differences : Use of preparative HPLC or recrystallization to isolate high-purity batches, validated by ≥95% LCMS and NMR .
  • Polymorphism : Differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms affecting melting points .
  • Solvent Effects : Solubility tests in DMSO vs. aqueous buffers to account for solvent-dependent behavior .

What are the stability considerations for storing this compound?

Advanced Research Question
The compound is hygroscopic and light-sensitive. Recommended storage:

  • Temperature : –20°C under inert gas (N₂ or Ar) to prevent carbamate hydrolysis .
  • Packaging : Sealed, light-resistant vials with desiccants to minimize moisture uptake .
  • Stability Monitoring : Periodic LCMS analysis to detect degradation products (e.g., free amine formation via carbamate cleavage) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate
Reactant of Route 2
Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate

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